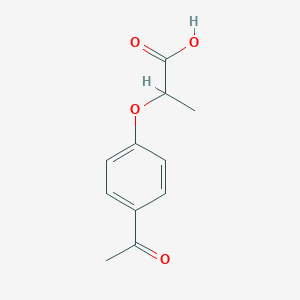

2-(4-acetylphenoxy)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBHCEXLVUOTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409027 | |

| Record name | 2-(4-acetylphenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91143-71-4 | |

| Record name | 2-(4-acetylphenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Acetylphenoxy Propanoic Acid and Its Analogues

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 2-(4-acetylphenoxy)propanoic acid and its analogues primarily rely on classical organic reactions. These routes are well-documented and provide reliable access to the target compounds.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied in the synthesis of phenoxyacetic acid derivatives. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of this compound, this typically involves the reaction of a salt of 4-hydroxyacetophenone with a 2-halopropanoate ester. prepchem.com

A specific example involves the reaction of the potassium salt of 4-hydroxyacetophenone with methyl 2-bromopropanoate (B1255678) in dimethylformamide (DMF) at 80°-90° C under a nitrogen atmosphere. prepchem.com This reaction yields methyl 2-(4-acetylphenoxy)propanoate, which is then hydrolyzed to the desired acid. prepchem.com The choice of solvent is crucial, with non-proton solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), benzene (B151609), and toluene (B28343) being common. francis-press.com The reaction conditions are typically alkaline, and high temperatures are often favorable. francis-press.com

The general Williamson ether synthesis follows a straightforward nucleophilic substitution mechanism. gordon.edu For phenols, which are more acidic than typical alcohols, a moderately strong base like sodium hydroxide (B78521) is sufficient to form the phenoxide nucleophile. francis-press.comgordon.edu The alkylating agent should ideally be a primary halide to avoid elimination side reactions. wikipedia.org

Table 1: Williamson Ether Synthesis for Methyl 2-(4-acetylphenoxy)propanoate prepchem.com

| Reactants | Solvent | Temperature | Time | Product | Yield |

| Potassium salt of 4-hydroxyacetophenone, Methyl 2-bromopropanoate | Dimethylformamide (DMF) | 80°-90° C | 4 hours | Methyl 2-(4-acetylphenoxy)propanoate | 76% |

Multi-step Reaction Sequences

The synthesis of this compound often involves a multi-step sequence. A common route begins with the Williamson ether synthesis to form the corresponding ester, followed by hydrolysis to yield the final carboxylic acid. prepchem.com

For instance, methyl 2-(4-acetylphenoxy)propanoate, synthesized via the Williamson ether approach, can be refluxed with aqueous sodium hydroxide. prepchem.com After the reaction, the mixture is acidified to a pH of 1 with concentrated hydrochloric acid to precipitate the this compound. prepchem.com This hydrolysis step typically proceeds with high yield. prepchem.com

Another multi-step approach involves the synthesis of 2-(4-hydroxyphenoxy)propionic acid as an intermediate. google.com This can be achieved by reacting hydroquinone (B1673460) monobenzyl ether with ethyl 2-bromopropanoate, followed by debenzylation and hydrolysis. google.com This intermediate can then potentially be acylated to introduce the acetyl group, though this specific subsequent step is not detailed in the provided sources.

Friedel-Crafts Reaction Strategies for Related Compounds

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings and is divided into alkylation and acylation reactions. wikipedia.org While not a direct route to this compound itself, Friedel-Crafts acylation is a key strategy for synthesizing precursors and related compounds. sigmaaldrich.com

Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com This reaction is used to produce aromatic ketones. sigmaaldrich.com For example, a related compound, 2-(4-alkylphenyl)propanoic acid, can be synthesized by a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate using anhydrous aluminum chloride as a catalyst. google.com The resulting ester is then hydrolyzed to the carboxylic acid. google.com

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org This is in contrast to Friedel-Crafts alkylation, which can lead to multiple alkyl groups being added to the aromatic ring. youtube.com

Advanced Synthetic Protocols

More advanced synthetic methods focus on achieving specific stereochemistry and improving upon existing procedures for related compounds.

Chiral Synthesis and Enantioselective Approaches

The synthesis of specific enantiomers of this compound is of interest, particularly in pharmaceutical applications where one enantiomer may have the desired biological activity. The (S)-enantiomer of this compound is a known compound. nih.govnih.gov

While specific chiral syntheses for this compound are not extensively detailed in the provided search results, enantioselective syntheses of related compounds like (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters have been developed. lookchem.com These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Biocatalytic approaches also offer a promising route to enantiomerically pure compounds. For instance, the fungus Beauveria bassiana has been used for the production of (R)-2-(4-hydroxyphenoxy)propionic acid from (R)-2-phenoxypropionic acid. nih.gov Such biocatalytic methods operate under mild conditions and can offer high enantioselectivity. nih.gov

Modified Literature Procedures for Related Phenoxy Acetic Acids

The synthesis of phenoxyacetic acid derivatives is a well-established field, and various modifications to standard procedures have been reported to improve yields, reduce reaction times, or use milder reagents. jetir.org For example, the synthesis of p-methyl phenoxy acetic acid can be achieved by reacting p-cresol (B1678582) with chloroacetic acid in the presence of sodium hydroxide. jocpr.com

Modifications to the workup procedure of the Williamson ether synthesis for phenoxyacetic acids include extraction with diethyl ether followed by treatment with sodium bicarbonate solution to isolate the acidic product. gordon.edu

Furthermore, alternative methods for the synthesis of phenoxyacetic acid derivatives have been developed, such as reacting a salt of phenol (B47542) with a salt of chloroacetic acid in methanol (B129727). google.com Another approach involves the reaction of 2-phenoxypropionic acid with a halogenating reagent, followed by reaction with an alkali solution under pressure to produce 2-(4-hydroxyphenoxy)propionic acid. google.com These modified procedures for related compounds could potentially be adapted for the synthesis of this compound.

Derivatization Strategies for Structural Modification and Analysis

Derivatization, the process of transforming a chemical compound into a product of similar chemical structure, called a derivative, is a critical strategy for the structural modification and analysis of this compound and its analogues. These modifications can alter the molecule's properties for various applications or enhance its detectability for analytical purposes.

Structural Modification:

One common derivatization approach involves modifying the functional groups of the parent molecule. For instance, the ketone group of this compound can be a target for modification. A study on the synthesis of a metabolite of the anti-hyperlipidemic drug Fenofibrate, an analogue of the target compound, demonstrated the reduction of the ketone group using sodium borohydride. nih.gov This late-stage functionalization approach can be an efficient way to produce new congeners with potentially different biological activities. nih.gov

Another example is the conversion of the acetyl group into an acetamido group. 2-(4-acetylphenoxy)propionic acid can be reacted with hydroxylamine (B1172632) sulfate (B86663) and concentrated sulfuric acid in acetic acid to yield 2-(4-acetamidophenoxy)propionic acid. prepchem.com This transformation introduces a nitrogen-containing functional group, significantly altering the molecule's chemical properties.

Derivatization for Analysis:

Chemical derivatization is also a powerful tool to improve the analysis of carboxylic acids like this compound, particularly for techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Carboxylic acids can be challenging to analyze via LC-MS due to poor retention in reversed-phase chromatography and inefficient ionization. nih.gov

To overcome these challenges, derivatization reagents are employed to introduce moieties that enhance chromatographic retention and ionization efficiency. A notable strategy involves the use of 1-ethyl-3-dimethylaminopropyl carbodiimide (B86325) (EDC) to activate the carboxylic acid, allowing it to couple with an amine-containing reagent. nih.gov

One such reagent is 4-bromo-N-methylbenzylamine (4-BNMA) . nih.govnih.gov Derivatization with 4-BNMA offers several advantages:

It incorporates a phenyl group, which improves retention in reversed-phase chromatography. nih.gov

The secondary amine structure of 4-BNMA prevents undesirable internal cyclization reactions. nih.gov

It facilitates detection by positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.govnih.gov

The presence of a bromine atom provides a distinct isotopic pattern, which aids in the clear identification of the derivatized compound. nih.govnih.gov

Another advanced derivatization agent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) . This reagent is also applicable to the selective derivatization of carboxylic acids by using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide as a secondary reagent. researchgate.net Like 4-BNMA, 4-APEBA introduces a bromine atom for a recognizable isotopic signature and contains a quaternary ammonium (B1175870) group to improve sensitivity in mass spectrometry. researchgate.net

| Derivatization Strategy | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Ketone Reduction | Sodium borohydride | Structural Modification | nih.gov |

| Acetamido Group Formation | Hydroxylamine sulfate, Sulfuric acid | Structural Modification | prepchem.com |

| Amide Coupling for HPLC-MS | 4-bromo-N-methylbenzylamine (4-BNMA), EDC | Enhanced Analysis | nih.govnih.gov |

| Amide Coupling for HPLC-MS | 4-APEBA, EDC | Enhanced Analysis | researchgate.net |

Optimization of Reaction Yields and Purity

Optimizing reaction conditions is paramount for the efficient and cost-effective synthesis of this compound and its analogues, aiming for maximum yield and purity.

A described synthesis for this compound involves a two-step process. First, the potassium salt of 4-hydroxyacetophenone is reacted with methyl 2-bromopropanoate in dimethylformamide to produce methyl 2-(4-acetylphenoxy)propanoate with a 76% yield. prepchem.com The subsequent hydrolysis of this ester using sodium hydroxide, followed by acidification, provides the final this compound with a high yield of 92%. prepchem.com

For the synthesis of analogues, various optimization strategies have been explored. In the production of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), an important intermediate for herbicides, optimization of a two-step chemical synthesis was performed. researchgate.net The process involved the diazotization and chlorination of L-alanine to S-2-chloropropionic acid, followed by an etherification reaction with phenol. researchgate.net By optimizing molar ratios of reactants and catalysts, reflux temperature, and time, an improved molar conversion rate of 74.9% was achieved, yielding a product with 95.08% purity after purification. researchgate.net Another method for a related analogue, 2-(4-methoxyphenoxy)-propionic acid, utilized a phase-transfer catalyst which lowered the reaction temperature to 40-60°C and shortened the reaction time to 0.5-1.5 hours, achieving a yield of over 90% and purity up to 99.5%. google.com

A different synthetic route for R-(+)-2-(4-hydroxyphenoxy)propionic acid starting from phenol and S-2-chloropropionic acid reported an average yield of not less than 85% and a product purity of over 99.5%. google.com This method carefully controlled the generation of impurities through specific catalysts and reaction conditions. google.com

Biocatalytic methods have also been optimized. The production of R-HPPA from (R)-2-phenoxypropionic acid (POPA) using the microorganism Beauveria bassiana was significantly enhanced by optimizing the culture medium. nih.gov Factors such as carbon source, nitrogen source, inoculum size, temperature, and H₂O₂ concentration were systematically optimized. A Central Composite Design (CCD) was used to fine-tune the concentrations of the most significant factors. nih.gov This optimization led to a more than twofold increase in the product titer, from 9.60 g/L to 19.53 g/L. nih.gov

| Compound | Synthetic Method | Key Optimization Parameters | Resulting Yield/Purity | Reference |

|---|---|---|---|---|

| This compound | Ester hydrolysis | Base (2N NaOH), reflux overnight | 92% Yield | prepchem.com |

| R-2-phenoxypropionic acid | Etherification | Molar ratios (HCl:NaNO₂:KI:L-Ala), reflux time (1.5h), temperature (125°C) | 74.9% Conversion, 95.08% Purity | researchgate.net |

| 2-(4-methoxyphenoxy)-propionic acid | Phase-transfer catalysis | Reaction temperature (40-60°C), time (0.5-1.5h) | >90% Yield, 99.5% Purity | google.com |

| R-(+)-2-(4-hydroxyphenoxy)propionic acid | Halogenation and Hydrolysis | Use of NBS as halogenating agent, DMF as catalyst | >85% Yield, >99.5% Purity | google.com |

| (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | Biotransformation (B. bassiana) | Glucose (38.81 g/l), peptone (7.28 g/l), H₂O₂ (1.08 g/l) | 19.53 g/L Titer (2.03-fold increase) | nih.gov |

Structural Elucidation and Crystallographic Investigations

Spectroscopic Characterization Techniques

Spectroscopy offers a non-destructive way to probe the molecular structure of 2-(4-acetylphenoxy)propanoic acid, with each technique providing unique insights into the compound's functional groups and atomic arrangement.

While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on the analysis of its constituent parts and comparison with similar compounds like propanoic acid and its derivatives. hmdb.cahmdb.cadocbrown.infodocbrown.info

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phenoxy ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the propanoic acid moiety would likely present as a quartet due to coupling with the adjacent methyl protons. The methyl protons on the propanoic acid group would, in turn, appear as a doublet. The acetyl group's methyl protons would give a sharp singlet, and the acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would confirm the presence of all 11 carbon atoms in unique chemical environments. This includes the carbonyl carbons of the acetyl and carboxylic acid groups, the carbon atoms of the aromatic ring, the methine and methyl carbons of the propanoic acid chain, and the methyl carbon of the acetyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~12-13 | Broad Singlet | 1H | -COOH | ~175-180 |

| Aromatic H (ortho to C=O) | ~7.9 | Doublet | 2H | -C=O (Acetyl) | ~195-200 |

| Aromatic H (ortho to -O) | ~6.9 | Doublet | 2H | Aromatic C-O | ~160-165 |

| -O-CH- | ~4.8 | Quartet | 1H | Aromatic C-C=O | ~130-135 |

| -C(=O)-CH₃ | ~2.5 | Singlet | 3H | Aromatic CH (ortho to C=O) | ~130 |

| -CH-CH₃ | ~1.6 | Doublet | 3H | Aromatic CH (ortho to -O) | ~115-120 |

| -O-CH- | ~70-75 | ||||

| -C(=O)-CH₃ | ~25-30 | ||||

| -CH-CH₃ | ~18-22 |

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations are also predicted: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the ketone's carbonyl (acetyl group) at a slightly lower wavenumber, approximately 1675-1685 cm⁻¹. Additionally, C-O stretching vibrations for the ether linkage and the carboxylic acid, as well as aromatic C-H and C=C stretching bands, would be present.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Ketone (Acetyl) | C=O Stretch | 1685 - 1675 | Strong |

| Aromatic | C=C Stretch | 1600 - 1475 | Medium |

| Aryl Ether | C-O Stretch | 1250 - 1200 | Strong |

HRMS is a fundamental technique for determining the precise elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₂O₄, the calculated monoisotopic mass is 208.07355886 Da. nih.gov The experimental measurement of a mass-to-charge ratio that is extremely close to this theoretical value would provide strong evidence for the compound's elemental formula, thereby confirming its identity. nih.gov

Crystallographic Analysis

While a specific single-crystal X-ray diffraction study for this compound is not documented in the searched literature, analysis of closely related structures, such as 2-(4-hydroxyphenoxy)propanoic acid, provides a robust model for its likely crystalline architecture. nih.govresearchgate.net

A single-crystal X-ray diffraction experiment would be the definitive method to determine the precise three-dimensional structure of this compound. Such a study would yield key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the exact atomic coordinates of every atom in the molecule. For the analogous compound 2-(4-hydroxyphenoxy)propanoic acid, the crystal system is monoclinic with the space group P2₁. nih.govresearchgate.net It is plausible that this compound would crystallize in a similar system.

Crystallographic Data for the Analogous Compound 2-(4-Hydroxyphenoxy)propanoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₀O₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 6.205 (1) | nih.gov |

| b (Å) | 11.853 (2) | nih.gov |

| c (Å) | 6.716 (1) | nih.gov |

| β (°) | 114.78 (3) | nih.gov |

| Volume (ų) | 448.47 (15) | nih.gov |

| Z | 2 | nih.gov |

Based on studies of similar propanoic acid derivatives, the molecular conformation of this compound is expected to be non-planar. nih.govresearchgate.net The propanoic acid side chain would likely be oriented at a significant dihedral angle relative to the plane of the benzene ring.

A crucial feature of the crystal packing would be the formation of intermolecular hydrogen bonds. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. This interaction is a dominant factor in the stabilization of the crystal structure. Additional, weaker interactions, such as C-H···O contacts involving the acetyl group and the ether oxygen, would likely further connect these dimers into a more complex three-dimensional network.

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit varying physical properties, including melting point, solubility, and stability.

Despite the importance of this phenomenon, a thorough review of available scientific literature and crystallographic databases reveals a notable absence of published research specifically detailing the polymorphism of this compound. Searches for crystallographic studies on different solid-state forms of this compound have not yielded any distinct polymorphs.

Consequently, there is no available data to construct a comparative analysis of different crystal packing arrangements, unit cell parameters, or intermolecular interactions for various polymorphic forms of this compound. The scientific community has not, to date, reported the isolation and characterization of more than one crystalline form for this specific molecule. Therefore, a detailed discussion on its solid-state structural variations is not possible based on current scientific knowledge.

Further research, including systematic crystallization studies under a variety of conditions, would be necessary to explore the potential for polymorphism in this compound and to characterize any new solid-state forms that may be discovered.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods model the electronic density to derive energies, structures, and various molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(4-acetylphenoxy)propanoic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. While specific, detailed research on the electronic structure and reactivity of this compound is not extensively available in public literature, the methodology allows for the calculation of key reactivity descriptors.

These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated parameters include ionization potential, electron affinity, and global hardness, which further characterize the molecule's chemical behavior.

Illustrative Data Table: DFT-Calculated Reactivity Descriptors This table presents representative data for a related phenoxypropanoic acid derivative to illustrate the typical output of DFT calculations, as specific data for this compound is not available in the cited literature.

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron |

| Electron Affinity | 1.2 eV | The energy released when an electron is added |

| Electronegativity (χ) | 3.85 | A measure of the tendency to attract electrons |

| Global Hardness (η) | 2.65 | A measure of resistance to change in electron distribution |

The flexible ether linkage and the rotatable bonds in the propanoic acid side chain of this compound allow it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis is the study of the energies and stabilities of these different conformers. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped.

This energy landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. Such studies are critical as the conformation of a molecule can significantly influence its physical properties and biological activity. For carboxylic acids, the orientation of the carboxyl group (syn or anti) is a key conformational feature. While detailed energy landscapes for this compound are not published, studies on similar carboxylic acids show that the energy difference between conformers can be significant, especially in different solvent environments. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to confirm the molecular structure. DFT methods can calculate the vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies, when properly scaled, typically show good agreement with experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and bond vibrations. nih.govrsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts provide a valuable reference for interpreting experimental NMR data, helping to elucidate the detailed structure and conformation of this compound in solution.

Illustrative Data Table: Predicted Vibrational Frequencies This table shows representative predicted vibrational frequencies for key functional groups in a related molecule, as specific data for this compound is not available in the cited literature.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| C=O (Carboxylic Acid) | Stretching | 1750 |

| C=O (Ketone) | Stretching | 1685 |

| O-H (Carboxylic Acid) | Stretching | 3450 |

| C-O-C (Ether) | Asymmetric Stretching | 1240 |

| Aromatic C-H | Stretching | 3100 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. This approach is invaluable for understanding how flexible molecules like this compound behave in a biological environment, such as in solution.

While quantum calculations provide static pictures of stable conformers, MD simulations reveal how the molecule explores its conformational landscape in a solvent, typically water. rsc.org An MD simulation would start with a solvated model of this compound and calculate the forces on each atom at each time step, updating their positions and velocities according to the laws of classical mechanics.

The resulting trajectory provides a wealth of information on the dynamics of the dihedral angles, the stability of different conformers over time, and the influence of solvent molecules on the molecule's shape. It can reveal the average conformation in solution and the timescales of transitions between different conformational states, offering a more realistic picture of the molecule's behavior than static, in-vacuo models. nih.gov

A primary application of MD simulations in medicinal chemistry is to study the dynamic interactions between a ligand and its biological target, such as a protein receptor or enzyme. mdpi.com Although specific targets for this compound are not identified in the provided context, MD simulations are the standard method to investigate such interactions. nih.govchemrxiv.org

The process typically begins by "docking" the ligand into the binding site of the target protein to generate an initial complex. This complex is then subjected to an MD simulation. The simulation can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and characterize the network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov By analyzing the trajectory, researchers can understand how the ligand and protein adapt to each other and calculate binding free energies, which estimate the affinity of the ligand for the target. psu.edu

Illustrative Data Table: Analysis of Ligand-Target Interactions from MD Simulation This table provides a representative example of the type of data obtained from an MD simulation of a ligand in a protein binding site. This is for illustrative purposes only.

| Interaction Type | Interacting Residue (Illustrative) | % of Simulation Time | Description |

| Hydrogen Bond | TYR-150 | 85% | A hydrogen bond between the ligand's carboxyl group and the tyrosine side chain. |

| Hydrogen Bond | ASN-88 | 62% | A hydrogen bond involving the ligand's ketone oxygen. |

| Hydrophobic Contact | LEU-145 | 95% | The ligand's phenyl ring is in close contact with a leucine (B10760876) residue. |

| Hydrophobic Contact | PHE-192 | 78% | Interaction between the ligand's phenyl ring and a phenylalanine residue. |

| Water-Bridged H-Bond | ARG-92 | 45% | An interaction mediated by one or more water molecules. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Based on the structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and certain classes of herbicides, potential biological targets for molecular docking studies would include cyclooxygenase (COX) enzymes and acetyl-CoA carboxylase (ACCase). orientjchem.orgjlu.edu.cn

Cyclooxygenase-2 (COX-2): Arylpropionic acids are well-known inhibitors of COX enzymes, which are key to the biosynthesis of prostaglandins (B1171923). orientjchem.org Docking simulations of this compound into the active site of COX-2 could reveal critical interactions. The propanoic acid moiety is hypothesized to form key hydrogen bonds with arginine and tyrosine residues deep within the active site, a common binding motif for this class of inhibitors. The acetylphenoxy group would likely occupy a more hydrophobic pocket, with the acetyl group potentially forming additional hydrogen bonds or dipole-dipole interactions that could enhance binding affinity.

Acetyl-CoA Carboxylase (ACCase): Certain 2-(4-aryloxyphenoxy)propionamide derivatives are known to inhibit ACCase, a crucial enzyme in fatty acid synthesis. jlu.edu.cnepa.gov While the subject compound is a propanoic acid and not a propionamide, its structural backbone suggests potential inhibitory activity. Docking studies could predict whether the compound binds to the carboxyltransferase (CT) domain of ACCase. In a hypothetical binding mode, the carboxylate of the propanoic acid could interact with key residues in the active site, while the acetylphenoxy tail would extend into a hydrophobic channel.

Interactive Table 1: Hypothetical Binding Interactions of this compound

| Target Protein | Interacting Residues | Type of Interaction |

| COX-2 | Arg120, Tyr355 | Hydrogen Bond (with propanoic acid) |

| Val523, Ser353 | Hydrophobic Interaction (with phenyl ring) | |

| Gln192 | Hydrogen Bond (with acetyl group) | |

| ACCase (CT Domain) | Arg224', Asn227' | Hydrogen Bond (with propanoic acid) |

| Ile174', Trp212' | Hydrophobic Interaction (with phenoxy group) |

Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the target macromolecule. The results are typically given in terms of binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger binding affinity. nih.gov

For this compound, a hypothetical docking study might yield the binding affinities shown in the table below. These values would be calculated using established scoring functions like AutoDock Vina's or GOLD's scoring functions. researchgate.net Such results would allow for a comparative assessment of the compound's potential efficacy against different targets.

Interactive Table 2: Hypothetical Binding Affinities for this compound

| Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) |

| COX-2 | AutoDock Vina | -8.2 |

| ACCase (CT Domain) | GOLD Score | 65.4 |

Note: Different scoring functions operate on different scales and are not directly comparable.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to understand the relationship between the chemical structure of a compound and its biological activity. arabjchem.org

A hypothetical pharmacophore model for this compound as a COX-2 inhibitor could be generated based on its key structural features and their potential interactions within the enzyme's active site. nih.gov Such a model would typically include:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the propanoic acid.

A Negative Ionizable Feature: Representing the carboxylate group.

An Aromatic Ring Feature: For the phenyl ring.

A Hydrophobic Feature: Representing the acetyl group's methyl component.

This pharmacophore could then be used as a 3D query to screen virtual libraries for other compounds with similar features that might also act as COX-2 inhibitors. mdpi.com

A QSAR study would involve synthesizing a series of derivatives of this compound, experimentally testing their biological activity, and then using statistical methods to correlate variations in activity with changes in physicochemical properties (descriptors) such as lipophilicity (logP), electronic effects, and steric parameters. arabjchem.org For example, a hypothetical QSAR model might reveal that increasing the hydrophobicity of the group at the 4-position of the phenoxy ring enhances inhibitory activity against a particular target, providing a rationale for future drug design.

Biological Activity and Mechanistic Research

Enzyme Inhibition Studies

Identification of Target Enzymes

There is no information available in the current scientific literature that identifies specific enzyme targets for 2-(4-acetylphenoxy)propanoic acid.

Characterization of Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive, Mechanism-Based)

Without identified enzyme targets, no characterization of inhibition mechanisms for this compound has been reported.

Kinetic Parameters of Enzyme-Inhibitor Interactions (Ki, IC₅₀)

No kinetic parameters such as Ki or IC₅₀ values for the interaction of this compound with any enzyme have been published.

Enzyme Selectivity Profiles

The selectivity profile of this compound against a panel of enzymes has not been determined.

Receptor Modulation Investigations

Agonist and Antagonist Activity Profiling

There are no available studies profiling the agonist or antagonist activities of this compound at any receptor.

Allosteric Modulation Mechanisms

The compound this compound and its analogs have been investigated for their role as allosteric modulators, particularly in the context of G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding can result in a change in the receptor's conformation, thereby modulating the binding affinity or efficacy of the orthosteric ligand. nih.gov

In the case of the free fatty acid receptor 1 (FFAR1), a target for type 2 diabetes treatment, allosteric modulators have shown significant potential. nih.gov While the endogenous ligands for FFAR1 are medium to long-chain fatty acids, synthetic allosteric agonists have been developed. nih.govnih.gov These modulators can enhance the receptor's response to the endogenous fatty acids. Research has identified multiple allosteric binding sites on FFAR1, suggesting complex regulatory mechanisms. nih.gov Studies have shown that certain synthetic agonists bind to distinct sites and can exhibit reciprocal cooperative fashion. nih.gov The interaction between different allosteric modulators can be explored by examining how one modulator affects the binding of another. nih.gov

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction of ligands like this compound with their target receptors. These assays typically use a radiolabeled ligand and a source of the receptor, such as cell membranes. nih.gov The two common formats for these assays are filtration and scintillation proximity assay (SPA). nih.gov

In a filtration assay, the receptor and bound radioligand are trapped on a filter, while the unbound radioligand is washed away. nih.gov The amount of radioactivity remaining on the filter is then measured to determine the extent of binding. nih.gov Saturation binding experiments are performed to determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), which is a measure of its binding affinity. nih.gov Competition binding assays, where a non-labeled compound competes with the radiolabeled ligand for binding, are used to determine the inhibitory constant (Ki) of the unlabeled compound. nih.gov

For FFAR1, equilibrium binding assays have been performed using membranes from cells expressing the human receptor. nih.gov To minimize interference from endogenous fatty acids that might be present, a low concentration of fatty acid-free bovine serum albumin (BSA) is often included in the binding buffer. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) of this compound derivatives reveals critical insights into how their chemical structure influences their biological activity. The core structure consists of a phenoxypropanoic acid moiety with an acetyl group on the phenyl ring. nih.gov

Studies on related compounds have demonstrated that the propanoic acid group is a key feature for activity at certain receptors. For instance, in a series of 3-aryl-3-(4-phenoxy)-propionic acid derivatives acting as FFAR1 agonists, this acidic group is essential. doi.org The spatial arrangement of the molecule, including the stereochemistry of the chiral center in the propanoic acid side chain, can also significantly impact activity. The (S)-enantiomer of this compound is often the more active form. nih.govnih.gov

The nature and position of substituents on the phenyl ring are also crucial. The acetyl group at the para-position of the phenoxy ring in this compound contributes to its specific interactions with the target receptor. nih.gov

Modifications to the substituents of the this compound scaffold can dramatically alter the potency and selectivity of the resulting compounds.

For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety significantly enhanced antiproliferative activity against cancer cells. mdpi.com Specifically, compounds bearing a hydroxyimino (-C=NOH) functional group showed the most potent cytotoxicity. mdpi.com This suggests that the electronic properties and hydrogen bonding potential of the substituent play a vital role in the biological effect. mdpi.com

Furthermore, modifications to the thiazole (B1198619) and phenyl rings can also influence activity. While initial compounds with various aromatic substitutions showed moderate activity, the introduction of carbohydrazide (B1668358) functionalities alongside the oxime group led to compounds with significantly greater antiproliferative effects than standard chemotherapeutic agents in certain cancer cell lines. mdpi.com This highlights that a combination of modifications can lead to synergistic improvements in potency.

The following table summarizes the impact of certain substituent modifications on the antiproliferative activity of related compounds:

| Compound Type | Key Substituent | Observed Activity |

| Oxime Derivatives | Hydroxyimino (-C=NOH) | Potent cytotoxicity |

| Carbohydrazides | Carbohydrazide group | Significant antiproliferative effects |

| Initial Thiazoles | Various aromatic substitutions | Moderate antiproliferative activity |

Data derived from studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com

Biochemical Pathway Modulation

Propanoic acid and its derivatives can influence lipid and glucose homeostasis. Propionate (B1217596) itself has been shown to inhibit fatty acid synthesis in isolated liver cells, particularly when acetate (B1210297) is a primary source for acetyl-CoA. nih.gov This inhibitory effect is observed even at low concentrations. nih.gov

In primary rat adipocytes, propionic acid has been found to decrease the rate of de novo lipogenesis under both basal and insulin-stimulated conditions. nih.gov This is associated with the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase 1 (ACC1), the rate-limiting enzyme in this pathway. nih.gov By reducing de novo lipogenesis, propionate may lower the production of malonyl-CoA, which in turn could lead to increased β-oxidation of fatty acids. nih.gov

Regarding glucose homeostasis, propionic acid can enhance insulin-stimulated glucose uptake in adipocytes. nih.gov This effect is potentially beneficial in the context of insulin (B600854) resistance. The activation of FFAR1 by its agonists, which can include derivatives of this compound, is known to enhance glucose-stimulated insulin secretion from pancreatic β-cells. nih.govguidetopharmacology.org This is a key mechanism by which these compounds can contribute to the regulation of blood glucose levels. nih.gov

The table below summarizes the observed effects of propionate on key metabolic processes:

| Metabolic Process | Tissue/Cell Type | Observed Effect |

| Fatty Acid Synthesis | Isolated Rat Hepatocytes | Inhibition |

| De Novo Lipogenesis | Primary Rat Adipocytes | Decrease |

| Insulin-Stimulated Glucose Uptake | Primary Rat Adipocytes | Increase |

Data derived from studies on propionic acid. nih.govnih.gov

Modulation of Cellular Signaling Cascades

No data is publicly available regarding the effect of this compound on any cellular signaling cascades.

Protein Binding and Interaction Analysis (in vitro)

There are no publicly available in vitro studies detailing the protein binding profile or specific molecular interactions of this compound.

Biotransformation and Metabolic Fate

In vitro Metabolic Pathways

Identification of Primary Metabolites

No studies have been found that identify the primary metabolites of 2-(4-acetylphenoxy)propanoic acid resulting from in vitro metabolism.

Characterization of Phase I Biotransformations (e.g., Hydroxylation, Oxidation, Dealkylation)

There is no available information from in vitro studies characterizing the specific Phase I biotransformations that this compound undergoes. While compounds with similar structural features, such as a phenoxy ring and a propanoic acid side chain, are known to undergo reactions like aromatic hydroxylation or oxidation of the alkyl chain, no such data exists specifically for this compound.

Characterization of Phase II Biotransformations (e.g., Glucuronidation, Conjugation)

Specific data on the Phase II biotransformation of this compound, such as glucuronidation or other conjugation reactions of the parent compound or its potential Phase I metabolites, are not available in the public domain. The presence of a carboxylic acid group suggests that glucuronidation could be a potential metabolic pathway, as this is a common route of elimination for many carboxylic acid-containing compounds. However, without experimental evidence, this remains speculative.

Role of Specific Enzyme Systems (e.g., Cytochrome P450, Monoamine Oxidase, UGTs)

There are no studies that have investigated or identified the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound.

Comparative In vitro Metabolism Studies (e.g., across species)

No comparative in vitro metabolism studies of this compound across different species (e.g., human, rat, mouse) have been found in the reviewed literature. Such studies are crucial for understanding potential species differences in metabolic pathways and for extrapolating animal data to humans.

The absence of published research on the biotransformation of this compound highlights a significant gap in the scientific knowledge base for this compound. Future in vitro metabolism studies would be necessary to elucidate its metabolic pathways, identify its metabolites, and characterize the enzymes involved.

Environmental Fate and Degradation Mechanisms

Biotic Degradation Pathways

Microbial Communities Involved in Biotransformation

Until scientific research is conducted and published on this specific compound, a detailed analysis of its environmental fate and degradation pathways cannot be provided.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of 2-(4-acetylphenoxy)propanoic acid are governed by a series of complex physical and chemical processes. While specific experimental data on this particular compound is limited in publicly available scientific literature, its behavior can be inferred from its structural similarity to other phenoxy herbicides. Key processes influencing its movement in the environment include volatilization and adsorption to soil and sediments.

Volatilization

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state, allowing it to be transported in the atmosphere. The tendency of a pesticide to volatilize is influenced by its vapor pressure, as well as environmental factors such as temperature, soil moisture, and air movement. citrusindustry.net For phenoxy herbicides, volatilization can be a significant pathway for off-target movement, potentially causing damage to non-target vegetation. usu.edu

While no specific vapor pressure data for this compound is readily available, the volatility of phenoxy herbicides can vary significantly depending on their specific chemical form (e.g., acid, ester, or salt). For instance, ester formulations of phenoxy herbicides are generally recognized as being more volatile than their amine or salt counterparts. nufarm.com Given that this compound is a carboxylic acid, its volatility is expected to be relatively low. However, factors such as high temperatures can increase the likelihood of volatilization. usu.edu

To illustrate the range of volatility among related compounds, the following table presents the vapor pressure of some common phenoxy herbicides.

| Compound Name | Vapor Pressure (mPa) at 20-25°C | Reference |

| 2,4-D | 1.9 | tandfonline.com |

| MCPA | 0.02 | researchgate.net |

| Dichlorprop | 0.0007 | nih.gov |

| Mecoprop | 0.01 | nih.gov |

This table presents data for related phenoxy herbicides to provide context due to the absence of specific data for this compound.

Environmental transport models for herbicides often incorporate parameters such as vapor pressure and Henry's Law constant to predict the extent of volatilization from soil and water surfaces. tandfonline.com These models are crucial for assessing the potential for atmospheric transport and deposition of the compound far from the application site. ascelibrary.org

Adsorption to Soil

Adsorption to soil particles is a critical process that influences the mobility and bioavailability of herbicides in the terrestrial environment. nih.gov The extent of adsorption determines the amount of the chemical that is retained in the soil versus the amount that is available for leaching into groundwater, runoff into surface water, or uptake by organisms. researchgate.net

For phenoxy herbicides, which are weak acids, the primary factors influencing their adsorption to soil are soil organic matter content and soil pH. nih.govresearchgate.net The carboxylic acid group of these herbicides can be protonated or deprotonated depending on the soil pH. At a pH below the pKa of the herbicide, the neutral form predominates, which tends to adsorb more strongly to soil organic matter through hydrophobic interactions. nih.govmdpi.com Conversely, at a pH above the pKa, the anionic form is more prevalent, leading to repulsion from negatively charged soil colloids (clay and organic matter) and thus lower adsorption and higher mobility. nih.gov

The adsorption of phenoxy herbicides to soil can be described by the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter. A higher Koc value suggests stronger adsorption and lower mobility.

The following table provides Koc values for several phenoxy herbicides, demonstrating the variability within this chemical class.

| Compound Name | Koc (mL/g) | Reference |

| 2,4-D | 20 - 150 | nih.gov |

| MCPA | 10 - 157 | nih.gov |

| Dichlorprop-P | 20 - 167 | nih.gov |

| Mecoprop-P | 20 - 167 | nih.gov |

This table presents data for related phenoxy herbicides to provide context due to the absence of specific data for this compound.

Modeling of the environmental transport of phenoxy herbicides often utilizes parameters like the Koc value in conjunction with soil properties (e.g., organic carbon content, texture, and pH) and hydrological conditions to predict their movement through the soil profile and their potential to reach groundwater. ascelibrary.orgcambridge.org These models can simulate processes such as leaching, runoff, and degradation to provide a comprehensive assessment of the herbicide's environmental fate. ascelibrary.orgusda.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation, identification, and purification of 2-(4-acetylphenoxy)propanoic acid from complex mixtures. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability, as well as the analytical objective.

HPLC and UPLC are powerful techniques for the analysis of this compound due to its polarity and non-volatile nature. These methods are well-suited for separating the compound from its precursors, metabolites, or impurities.

Reversed-phase (RP) chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net A typical mobile phase might consist of an aqueous component (such as a phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The gradient or isocratic elution allows for the effective separation of the analyte from other components in the sample. For instance, a method developed for a similar propanoic acid derivative used an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 v/v ratio on a C18 column. researchgate.netpensoft.net Detection is commonly achieved using a UV/VIS detector, as the aromatic ring and acetyl group in this compound provide strong chromophores. sigmaaldrich.comregistech.com

UPLC, a refinement of HPLC, uses columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. The principles of separation and detection remain the same as in HPLC but with improved performance.

Table 1: Example HPLC Parameters for Analysis of Phenoxypropanoic Acid Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | researchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min | researchgate.netsigmaaldrich.com |

| Column Temperature | 30 °C | researchgate.netpensoft.net |

| Detector | UV/VIS at 225 nm | researchgate.netpensoft.net |

| Injection Volume | 5 µL | sigmaaldrich.com |

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group in the hot injector port. To overcome these issues, derivatization is typically required. gcms.cz This process converts the polar carboxylic acid into a more volatile and thermally stable ester. psu.edu

Common derivatization methods include esterification, which can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like BF3 or HCl. psu.edu Another popular technique is silylation, where an active hydrogen is replaced by a silyl (B83357) group, reducing polarity and hydrogen bonding. gcms.cz

Once derivatized, the compound can be separated on a GC column, often a capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS). chromforum.org Detection is frequently performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS). chromforum.orgcerealsgrains.org

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is the definitive technique for the structural identification and quantification of this compound. MS provides information on the molecular weight and fragmentation pattern of the analyte, which serves as a chemical fingerprint.

In LC-MS, electrospray ionization (ESI) is a common ionization source for polar molecules like this compound. The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus one proton. nih.gov For this compound (molecular weight 208.21 g/mol ), this would be an ion at m/z 207.07. nih.govnih.gov Further fragmentation (MS/MS) of this precursor ion can be used for unambiguous identification and quantification.

The fragmentation pattern of propanoic acid itself shows characteristic losses, such as the loss of the carboxyl group. docbrown.info For this compound, key fragment ions would arise from the cleavage of the ether bond and other characteristic parts of the molecule. Predicted m/z values for various adducts in mass spectrometry provide a reference for identification. uni.lu

Table 2: Predicted Mass-to-Charge (m/z) Ratios for 3-(4-acetylphenoxy)propanoic Acid Adducts *

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 209.08084 |

| [M+Na]⁺ | 231.06278 |

| [M-H]⁻ | 207.06628 |

| [M+NH₄]⁺ | 226.10738 |

| [M+K]⁺ | 247.03672 |

| [M+H-H₂O]⁺ | 191.07082 |

Data for the structural isomer 3-(4-acetylphenoxy)propanoic acid. uni.lu

Method Validation

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. globalresearchonline.netresearchgate.net Method validation is a process that provides documented evidence of a method's reliability, accuracy, and precision. globalresearchonline.net Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netpensoft.net

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of at least five standards. researchgate.netresearchgate.net |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. It is often calculated based on the signal-to-noise ratio (typically 3:1). pensoft.netglobalresearchonline.net |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for LOQ is commonly set at 10:1. pensoft.netglobalresearchonline.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. researchgate.netpensoft.net |

| Recovery (Accuracy) | The measure of the method's ability to determine the true value of the analyte in a sample. It is assessed by analyzing a sample with a known amount of added analyte (spiking) and calculating the percentage of the analyte recovered. researchgate.net |

For example, a validated HPLC method for a related compound demonstrated good linearity with a correlation coefficient (r²) of 0.999 over a concentration range of 6.25–50.0 μg/ml. researchgate.net The precision was confirmed by multiple injections of a standard solution, yielding a Relative Standard Deviation (RSD) within the acceptable range of ±2%. pensoft.net

Sample Preparation and Derivatization for Enhanced Detection

Sample preparation is a critical step to remove interfering substances and concentrate the analyte before chromatographic analysis. For this compound, this may involve techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from a complex matrix.

As mentioned for GC analysis, derivatization is often a necessary part of sample preparation. gcms.cz For LC-MS, derivatization can also be employed not to increase volatility, but to improve chromatographic behavior or enhance ionization efficiency, leading to better sensitivity. researchgate.netnih.gov Carboxylic acids can be challenging to analyze with high sensitivity by LC-MS. nih.gov Derivatization reagents can be used to attach a group to the carboxylic acid that is more easily ionized or provides a specific fragmentation pattern for highly selective detection. researchgate.netresearchgate.net For example, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in conjunction with other molecules to form derivatives with improved LC-MS performance. nih.gov The choice of derivatization strategy depends on the functional groups present in the molecule and the specific requirements of the analytical method. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(4-acetylphenoxy)propanoic Acid under laboratory conditions?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or acylation, leveraging protocols similar to those used for structurally related arylpropanoic acids. Key steps include:

- Anhydrous Conditions : Use of Lewis acids (e.g., AlCl₃) under strict moisture control to prevent side reactions like hydrolysis .

- Temperature Optimization : Maintain reaction temperatures between 0–5°C during acetyl group introduction to minimize decarboxylation .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for acetylphenoxy) and carboxylic acid protons (broad peak at δ 12–13 ppm). Carbonyl groups (acetyl and carboxylic acid) appear at δ 170–210 ppm .

- FT-IR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and acetyl (C=O: ~1680 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 223.0970 for C₁₁H₁₂O₄) .

Advanced Research Questions

Q. How can competing esterification and decarboxylation pathways be controlled during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with methyl or tert-butyl esters to prevent decarboxylation during acetylphenoxy coupling .

- Low-Temperature Conditions : Perform reactions below 10°C to suppress thermal decomposition .

- Catalytic Tuning : Replace protic acids (e.g., H₂SO₄) with milder Lewis acids (e.g., ZnCl₂) to reduce esterification side reactions .

Q. What strategies resolve data contradictions in reaction yields under varying solvent systems?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary solvents (e.g., DCM vs. THF), temperatures, and catalyst loadings to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation or side products .

- Computational Modeling : Use DFT calculations to predict solvent polarity effects on transition states, guiding solvent selection .

Q. What are the challenges in detecting and quantifying chiral impurities in this compound?

Methodological Answer:

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra against pure standards .

- Limitations : Low UV absorbance of non-aromatic impurities may require derivatization (e.g., dansyl chloride tagging) for detection .

Q. How can regioselectivity be optimized during electrophilic substitutions on the acetylphenoxy ring?

Methodological Answer:

Q. What precautions are critical when handling the acetylphenoxy group under acidic or oxidative conditions?

Methodological Answer:

- Acid Sensitivity : Avoid strong acids (e.g., HCl) to prevent acetyl group hydrolysis; use buffered conditions (pH 4–6) .

- Oxidative Stability : Store compounds under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to solutions to prevent ketone oxidation .

Q. How can HPLC-MS be applied for impurity profiling of this compound?

Methodological Answer:

- Column Selection : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients for separation .

- MS Detection : Operate in negative ion mode to enhance sensitivity for deprotonated molecules ([M–H]⁻). Monitor m/z 223.0970 for the parent compound and m/z 179.0712 for decarboxylated byproducts .

Q. What is the role of computational methods (e.g., DFT) in predicting the reactivity of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Calculate activation energies for key steps (e.g., acylation or esterification) to identify rate-limiting steps .

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and optimize reaction media .

Q. How can hydrolytic stability be assessed for this compound in aqueous buffers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.